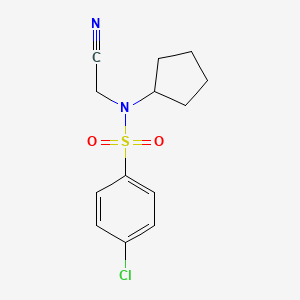
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide, also known as CCPB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB has been studied for its ability to inhibit the activity of a specific protein, which is involved in various physiological processes. In
Mécanisme D'action
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide inhibits the activity of Hsp90 by binding to the protein's ATP-binding site. This prevents ATP from binding to Hsp90, which is required for its activity. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide leads to the degradation of client proteins that are dependent on Hsp90 for stability and folding. This results in the induction of cancer cell death and reduction of tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the growth of bacteria that are resistant to antibiotics. 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called p38 MAPK, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also stable and can be synthesized in large quantities. However, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has not been extensively studied for its toxicity and safety profile.
Orientations Futures
There are several future directions for research on 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. One area of interest is the development of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide analogs that have improved solubility and potency. Another area of interest is the study of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further research is needed to determine the toxicity and safety profile of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in humans.
Méthodes De Synthèse
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 4-chloro-N-cyclopentylbenzenesulfonamide. This intermediate is then reacted with cyanomethyl chloride to produce 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. The purity of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be improved using recrystallization.
Applications De Recherche Scientifique
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. One area of interest is cancer research, as 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of various proteins that are important for cancer cell survival and growth. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c14-11-5-7-13(8-6-11)19(17,18)16(10-9-15)12-3-1-2-4-12/h5-8,12H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBRGLXYWDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)


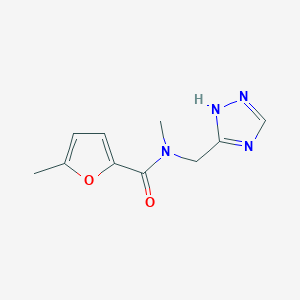
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
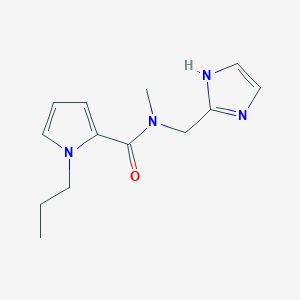
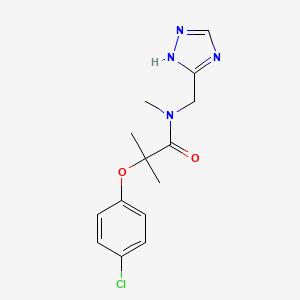
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
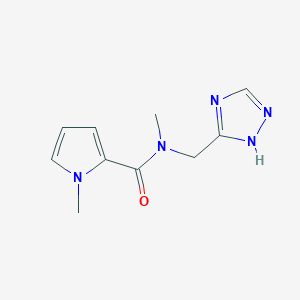
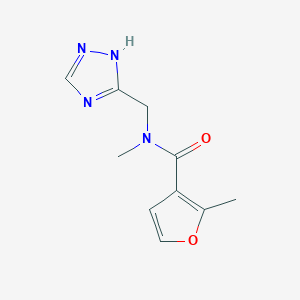

![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)